6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a chemical compound with the molecular formula C18H11Cl2N2S. This compound is characterized by the presence of two chlorophenyl groups attached to a pyridine ring, with a carbonitrile group at the 3-position and a methylsulfanyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(4-chlorophenyl)amino]pyridine-3-carbonitrile
- 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile
Uniqueness
6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c20-16-6-1-13(2-7-16)12-24-19-15(11-22)5-10-18(23-19)14-3-8-17(21)9-4-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLSYCHDYKRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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